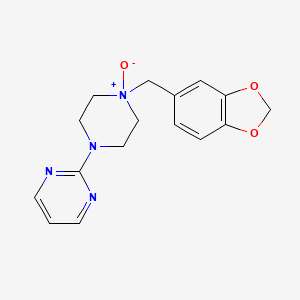

Piribedil N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCNNJVJUXZOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80850707 | |

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53954-71-5 | |

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piribedil N-Oxide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil N-Oxide is a primary metabolite of Piribedil, a non-ergot dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and other neurological disorders. As a metabolite, understanding the chemical and structural properties of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug, Piribedil. This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is formed through the N-oxidation of the piperazine (B1678402) ring of Piribedil.[1] This metabolic conversion significantly alters the physicochemical properties of the parent compound.

Structure

The chemical structure of this compound is characterized by the presence of an N-oxide functional group on one of the nitrogen atoms of the piperazine ring.

-

IUPAC Name: 2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxido-1-piperazinyl]-pyrimidine[2][3]

-

Molecular Formula: C₁₆H₁₈N₄O₃

-

SMILES: [O-][N+]1(CCN(CC1)C2=NC=CC=N2)CC3=CC=C4OCOC4=C3

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 314.34 g/mol | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMF and DMSO; Soluble in Ethanol (5 mg/ml) and PBS (pH 7.2, 1 mg/ml) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Experimental Protocols

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Piribedil in a suitable solvent such as dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled Piribedil solution. Maintain the temperature at 0°C during the addition.

-

Reaction: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Analytical Method for the Determination of this compound

An established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Piribedil in human plasma can be adapted for the analysis of this compound.

LC-MS/MS Parameters for Analysis

| Parameter | Condition |

| Chromatographic Column | C18 column (e.g., Phenomenex Gemini 150 x 4.6mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation (from plasma):

-

Protein Precipitation: To a plasma sample, add a precipitating agent such as acetonitrile.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the analyte.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Metabolic Pathway

Piribedil undergoes several metabolic transformations in the body, with N-oxidation being one of the key pathways. The formation of this compound is catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of Piribedil to this compound.

Studies in rats have suggested that this compound, along with other metabolites, does not significantly contribute to the central dopaminergic effects of the parent drug. This indicates that N-oxidation may be a detoxification pathway for Piribedil.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and relevant experimental methodologies for this compound. While some experimental data, such as melting point and pKa, are not yet publicly available, the information presented here serves as a valuable resource for researchers and professionals involved in the development and study of Piribedil and its metabolites. The proposed synthesis and analytical protocols offer a starting point for further investigation into the role of this compound in the overall pharmacology of its parent compound.

References

In Vitro Metabolism of Piribedil to Piribedil N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil (B1678447), a non-ergot dopamine (B1211576) agonist, is primarily used in the treatment of Parkinson's disease. Its therapeutic action is linked to its activity at dopamine D2 and D3 receptors. The metabolism of piribedil is a critical aspect of its pharmacokinetic profile, influencing its efficacy and duration of action. One of the metabolic pathways is the formation of Piribedil N-Oxide. This technical guide provides an in-depth overview of the in vitro metabolism of piribedil to its N-oxide metabolite, summarizing available data, outlining experimental protocols, and visualizing the metabolic process. While this compound is a known metabolite, it is considered a minor one in some species, with one study in rats indicating that less than 0.5% of an oral dose is excreted as piribedil or its N-oxide.[1] Hepatic metabolism, including N-oxidation, is a primary route of biotransformation for piribedil.

Metabolic Pathway of Piribedil N-Oxidation

The formation of this compound involves the oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the parent piribedil molecule. This reaction is typically catalyzed by monooxygenase enzymes located in the endoplasmic reticulum of hepatocytes.

References

Piribedil N-Oxide: A Technical Overview for Researchers

CAS Number: 53954-71-5 Molecular Formula: C₁₆H₁₈N₄O₃

This technical guide provides an in-depth overview of Piribedil (B1678447) N-Oxide, a metabolite of the dopamine (B1211576) agonist Piribedil. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological context.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of Piribedil N-Oxide.

| Property | Value | Reference |

| CAS Number | 53954-71-5 | [1][[“]][3][4][5] |

| Molecular Formula | C₁₆H₁₈N₄O₃ | |

| Molecular Weight | 314.34 g/mol | |

| IUPAC Name | 1-(benzo[d]dioxol-5-ylmethyl)-4-(pyrimidin-2-yl)piperazine 1-oxide | |

| Appearance | Solid | |

| Purity | ≥90% | |

| Solubility | Slightly soluble in DMF and DMSO; 5 mg/mL in Ethanol; 1 mg/mL in PBS (pH 7.2) | |

| λmax | 240 nm | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the oxidation of Piribedil.

Reagents and Materials:

-

Piribedil

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

-

Dichloromethane (B109758) (DCM) or Acetic Acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure using m-CPBA:

-

Dissolve Piribedil in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the cooled Piribedil solution while stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in ethyl acetate).

-

Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Procedure using Hydrogen Peroxide:

-

Dissolve Piribedil in a suitable solvent like acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution.

-

Heat the reaction mixture gently if necessary and monitor its progress by TLC or HPLC.

-

Upon completion, carefully neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography as described above.

Characterization

The structural confirmation of the synthesized this compound would involve:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the N-oxide moiety, which would cause characteristic shifts in the signals of the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine (B1678402) ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern. The molecular ion peak should correspond to the calculated molecular weight of this compound.

-

HPLC: To assess the purity of the final compound.

Biological Context and Activity

This compound is identified as a metabolite of Piribedil. Studies on the metabolism of Piribedil have shown that it undergoes several biotransformation pathways, including N-oxidation. However, research suggests that this compound has a limited contribution to the overall dopaminergic activity of the parent drug in animal models. One study noted that the catechol, p-hydroxylated, and N-oxide metabolites were found in only trace amounts in the rat brain, and when administered directly, they did not produce the same effects on dopamine metabolites as Piribedil itself.

Signaling Pathways of Piribedil

To understand the biological context of this compound, it is essential to consider the signaling pathways of its parent compound, Piribedil. Piribedil is a non-ergot dopamine agonist that primarily acts on D2 and D3 dopamine receptors and also exhibits antagonistic properties at α2-adrenergic receptors.

Dopamine D2 Receptor Signaling Pathway

The diagram below illustrates the general signaling cascade initiated by the activation of dopamine D2 receptors, a primary target of Piribedil.

Caption: Dopamine D2 receptor signaling cascade initiated by Piribedil.

Alpha-2 Adrenergic Receptor Antagonism

Piribedil also acts as an antagonist at α2-adrenergic receptors. This action can lead to an increase in the release of norepinephrine.

Caption: Antagonistic action of Piribedil at α2-adrenergic receptors.

Metabolic Pathway of Piribedil

The following diagram illustrates the metabolic conversion of Piribedil to this compound.

Caption: Metabolic conversion of Piribedil to this compound.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of piribedil and its basic metabolites in plasma by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

Piribedil N-Oxide and its Interaction with Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil (B1678447), a non-ergot dopamine (B1211576) agonist, is primarily recognized for its therapeutic effects in Parkinson's disease, which are mediated through its interaction with dopamine D2 and D3 receptors. While the parent compound has been the subject of numerous studies, the pharmacological profile of its metabolites, including Piribedil N-Oxide, is less well-characterized. This technical guide provides a comprehensive overview of the available data on the dopamine receptor binding affinity of Piribedil and its N-oxide metabolite. It details the experimental methodologies for determining receptor binding affinities and elucidates the signaling pathways of the D2 and D3 dopamine receptors. Due to a notable scarcity of specific binding data for this compound in published literature, this paper will also address the challenges in obtaining such data and present the information available for the parent compound as a primary reference.

Introduction

Piribedil is a dopamine agonist with a unique pharmacological profile, acting as an agonist at D2 and D3 dopamine receptors and also exhibiting antagonist properties at α2-adrenergic receptors.[1][2] Its clinical utility in managing motor and non-motor symptoms of Parkinson's disease is well-established.[3] The metabolism of Piribedil results in several byproducts, including this compound.[4] However, research suggests that this and other metabolites are found in only trace amounts in the brain and are not believed to significantly contribute to the primary dopaminergic effects of the parent drug.[5] This guide aims to synthesize the existing knowledge on the dopamine receptor interactions of Piribedil and its N-oxide metabolite, with a focus on quantitative binding data and the methodologies used to acquire it.

Quantitative Binding Affinity Data

A thorough review of the scientific literature reveals a significant lack of quantitative binding affinity data (such as Ki or IC50 values) for this compound at dopamine receptors. Studies on the metabolites of Piribedil have indicated their minimal presence in the central nervous system, which has likely limited the focus of research on their direct receptor interactions.

In contrast, the binding affinities for the parent compound, Piribedil, have been reported. These values serve as a crucial benchmark for understanding the dopaminergic activity of the drug.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference Compound(s) |

| Piribedil | Dopamine D2 | 1.3 x 10-7 M | Rat | [3H]Spiperone |

| Piribedil | Dopamine D3 | 2.4 x 10-7 M | Rat | [3H]Spiperone |

| Piribedil | Dopamine D3 | IC50: 30-60 nM | Rat | [3H]7-OH-DPAT |

Table 1: Reported Dopamine Receptor Binding Affinities for Piribedil.

One study concluded that Piribedil exhibits a 20-fold higher affinity for the dopamine D3 receptor compared to D2-like receptors and has a very low affinity for the D1 receptor subtype.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold-standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.

Materials

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human or rat dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [3H]Spiperone for D2/D3 receptors).

-

Test Compound: this compound of high purity.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., Haloperidol or Spiperone) to saturate all receptors.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and other additives to minimize non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

Procedure

-

Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer

-

Test compound at various concentrations (typically a serial dilution).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the unlabeled control ligand.

-

Radioligand at a fixed concentration (usually at or below its Kd value).

-

Receptor membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Piribedil primarily exerts its effects through the D2 and D3 dopamine receptors, which are members of the D2-like receptor family. These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.

Dopamine D2/D3 Receptor Signaling

Upon agonist binding, the D2/D3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

The Gβγ subunit can also directly modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal inhibition.

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for accurate determination of binding affinity.

Caption: Experimental workflow of a radioligand binding assay.

Conclusion

While Piribedil's interaction with dopamine D2 and D3 receptors is a cornerstone of its therapeutic action, there is a conspicuous absence of data regarding the binding affinity of its metabolite, this compound. The available evidence suggests that this metabolite may not play a significant role in the central dopaminergic effects of the parent compound. For researchers and drug development professionals, understanding the methodologies for determining receptor binding affinity, as detailed in this guide, is paramount for the evaluation of novel compounds and their metabolites. Future studies could potentially explore the binding profiles of Piribedil's metabolites to provide a more complete pharmacological picture, although the low brain concentrations of these compounds may continue to limit the clinical relevance of such investigations. The provided diagrams of the D2/D3 signaling pathway and the experimental workflow for binding assays offer a clear visual representation of these complex processes, aiding in both conceptual understanding and practical application.

References

- 1. Parkinson's disease: pathological mechanisms and actions of piribedil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Kinetics of piribedil and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Piribedil N-Oxide in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of piribedil (B1678447) N-oxide, a metabolite of the dopamine (B1211576) agonist piribedil, in rodent models. Due to the limited quantitative data available in the scientific literature for this specific metabolite, this guide focuses on the known metabolic pathways of piribedil, the qualitative assessment of piribedil N-oxide formation, and detailed experimental protocols for its analysis.

Introduction to Piribedil Metabolism

Piribedil undergoes extensive metabolism in rodents, leading to the formation of several metabolites. The primary metabolic pathways involve hydroxylation and the formation of a catechol derivative. Additionally, N-oxidation of the piperazine (B1678402) ring results in the formation of this compound. However, studies in rats have indicated that the N-oxide metabolite (referred to as M3 in some literature) is typically found in only trace amounts in the brain, even at high doses of the parent compound administered intraperitoneally.[1][2] This suggests that systemic exposure to this compound following administration of piribedil is low in this species.

Quantitative Pharmacokinetic Data

Metabolic Pathway of Piribedil

The biotransformation of piribedil is a key aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic routes in rodents.

Experimental Protocols

While specific pharmacokinetic studies on this compound are limited, the following protocols are based on established methodologies for the analysis of piribedil and its metabolites in rodent biological samples. These can be adapted for the specific quantification of this compound.

Animal Models and Dosing

-

Species: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

-

Dosing:

-

Route of Administration: For studying the formation of this compound from its parent drug, piribedil can be administered orally (p.o.) or intraperitoneally (i.p.).

-

Vehicle: Piribedil can be dissolved in a suitable vehicle such as saline or a suspension containing a small percentage of a suspending agent like carboxymethyl cellulose.

-

Dose Selection: Doses used in rodent studies for piribedil typically range from 1 mg/kg to 60 mg/kg, depending on the study's objective.[1]

-

Sample Collection

-

Blood Sampling:

-

Serial blood samples (approximately 0.2-0.3 mL) can be collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Tissue Sampling:

-

For tissue distribution studies, animals are euthanized at various time points post-dosing.

-

Tissues of interest (e.g., brain, liver, kidneys) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

-

Sample Preparation and Analysis

The following is a general procedure for the extraction and analysis of piribedil and its metabolites from plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

-

Plasma Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Brain Tissue Preparation (Homogenization and Extraction):

-

Thaw brain tissue samples on ice and weigh.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

-

Use an aliquot of the homogenate and proceed with protein precipitation as described for plasma samples.

-

-

LC-MS/MS Conditions (Example):

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for piribedil, this compound, and the internal standard.

-

The following diagram outlines the general workflow for a pharmacokinetic study of piribedil and its metabolites.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding distinct signaling pathways activated by this compound. The pharmacological activity of piribedil is primarily attributed to its agonistic effects on dopamine D2/D3 receptors and antagonistic effects on α2-adrenergic receptors. Studies have suggested that the metabolites of piribedil, including the N-oxide, do not significantly contribute to its central dopaminergic effects in rats.[1]

Conclusion

The study of the pharmacokinetics of this compound in rodent models is challenged by its low in vivo concentrations following the administration of the parent drug. While robust methodologies exist for the detection and quantification of piribedil and its metabolites, a comprehensive pharmacokinetic profile of the N-oxide metabolite is not available in the public domain. Future research involving the direct administration of synthesized this compound to rodent models would be necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Researchers interested in this metabolite should focus on highly sensitive analytical techniques and may need to consider higher doses or alternative routes of administration to achieve quantifiable levels for a full pharmacokinetic assessment.

References

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of Piribedil N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the stability and forced degradation of Piribedil N-oxide are not extensively available in the public domain. This guide provides a comprehensive overview based on the known stability of the parent compound, Piribedil, and the established chemical principles governing the stability and degradation of aromatic N-oxides. The experimental protocols detailed herein are for Piribedil and serve as a foundational methodology for future studies on its N-oxide metabolite.

Introduction

Piribedil is a non-ergot dopamine (B1211576) agonist used in the treatment of Parkinson's disease. This compound is a known metabolite of Piribedil.[1][2] Understanding the stability and degradation pathways of active pharmaceutical ingredients (APIs) and their metabolites is a critical aspect of drug development, ensuring safety, efficacy, and quality. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[3][4]

While specific data on this compound is scarce, this document synthesizes information on the forced degradation of Piribedil and the general reactivity of N-oxide compounds to provide a predictive framework for its stability profile.

Stability of Piribedil: Summary of Forced Degradation Studies

Forced degradation studies on Piribedil prolonged-release tablets have shown that the drug is most susceptible to oxidative stress, with minor degradation observed under acidic and basic hydrolytic conditions.[5] In some studies, it was found to be relatively stable under heat, humidity, and photolytic stress. However, other reports indicate that considerable degradation occurs in base hydrolysis, water hydrolysis, and oxidation.

Table 1: Summary of Forced Degradation Data for Piribedil

| Stress Condition | Reagents and Conditions | Observations | Reference |

| Acid Hydrolysis | 1M HCl | Minor degradation observed. | |

| 0.1 N HCl | An unknown impurity at 0.55 Relative Retention Time (RRT) was observed. | ||

| Base Hydrolysis | 1M NaOH | Stable. | |

| 0.1 N NaOH | An unknown impurity at 0.49 RRT was observed. | ||

| - | Considerable degradation reported. | ||

| Oxidative Stress | 30% Hydrogen Peroxide (H₂O₂) | Major degradation observed, with an unknown degradant at RRT 1.17. | |

| 30% H₂O₂ | Moderate degradation observed, with an unknown impurity at 1.25 RRT. | ||

| - | Considerable degradation reported. | ||

| Neutral Hydrolysis | Water | Stable. | |

| Water | Considerable degradation reported. | ||

| Thermal Stress | 70°C | Stable. | |

| Heat | No significant degradation observed. | ||

| Humidity Stress | 90% Relative Humidity | Stable. | |

| Photolytic Stress | UV Light | Stable. |

Note: The conflicting reports on stability under certain conditions (e.g., base and neutral hydrolysis) may be due to differences in experimental setups, such as duration of exposure, temperature, and formulation excipients.

This compound: Predicted Stability and Degradation Pathways

This compound is an aromatic N-oxide. The N⁺-O⁻ bond in aromatic N-oxides is generally more stable than in aliphatic amine oxides due to π-backdonation. While generally stable at room temperature, they can be susceptible to degradation under certain conditions.

3.1. General Stability Characteristics of Aromatic N-Oxides

-

Thermal Stability: Aromatic N-oxides may be prone to decomposition at temperatures above approximately 150°C.

-

pH Stability: As weak bases, aromatic N-oxides are protonated in acidic conditions to form stable hydroxyammonium (B8646004) species. The neutral zwitterionic form is dominant at physiological pH.

-

Chemical Reactivity: Degradation can occur in the presence of electrophiles or transition metals. A key reaction is the reduction of the N-oxide back to the parent tertiary amine, a process that can occur in vivo.

-

Photostability: Some N-oxide transformation products of other drugs have been found to be stable under solar photolysis.

3.2. Potential Degradation Pathways for this compound

Based on the general chemistry of N-oxides, the following degradation pathways for this compound can be postulated:

-

Reduction: The most likely degradation pathway is the reduction of the N-oxide to form Piribedil. This can be facilitated by reducing agents or certain enzymatic systems.

-

Photochemical Rearrangement: Upon exposure to UV light, aromatic N-oxides can undergo complex rearrangements, potentially leading to the formation of ring-contracted or ring-expanded products, or hydroxylation of the aromatic ring.

-

Meisenheimer Rearrangement: Although more common for N-allyl and N-benzyl derivatives, this rearrangement involves the migration of an alkyl or aryl group from the nitrogen to the oxygen atom.

-

Polonovski Reaction: This reaction occurs in the presence of acetic anhydride (B1165640) or other activating agents, leading to demethylenation or the formation of an enamine.

The following diagram illustrates the theoretical degradation pathways for this compound.

Experimental Protocols for Forced Degradation (Adapted from Piribedil Studies)

The following protocols are based on methodologies used for the forced degradation of Piribedil and can be adapted for studying this compound.

4.1. General Sample Preparation A stock solution of this compound should be prepared in a suitable solvent (e.g., a mixture of water and methanol). This stock solution is then subjected to the stress conditions outlined below.

4.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. The mixture is typically heated (e.g., at 80°C) for a specified period (e.g., 2-8 hours). After cooling, the solution is neutralized with 1 N NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. The mixture is heated under similar conditions as acid hydrolysis and then neutralized with 1 N HCl.

-

Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a period (e.g., 24 hours).

-

Thermal Degradation: The solid drug substance is kept in a hot air oven (e.g., at 105°C) for a defined period (e.g., 24 hours). A solution can also be refluxed for several hours.

-

Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV light (e.g., 254 nm) or sunlight for an extended period to achieve a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be kept in the dark.

4.3. Analytical Method A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for analysis.

Table 2: Example HPLC Method Parameters for Piribedil Analysis

| Parameter | Condition |

| Column | Zorbax SB Phenyl (150 x 4.6 mm, 3.5 µm) or Hypersil Gold C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of Phosphate buffer (e.g., pH 4.3 or 2.5) and an organic modifier like Acetonitrile/Methanol. |

| Flow Rate | 1.0 - 1.3 mL/minute. |

| Column Temperature | 30 - 45°C. |

| Detection Wavelength | 238 nm. |

| Injection Volume | 5 - 10 µL. |

The workflow for a typical forced degradation study is visualized below.

References

- 1. Chemical properties which control selectivity and efficacy of aromatic N-oxide bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. public.pensoft.net [public.pensoft.net]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Piribedil N-Oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil (B1678447), a non-ergot dopamine (B1211576) agonist, is a well-established therapeutic agent for Parkinson's disease and other neurological disorders. Its mechanism of action primarily involves the stimulation of dopamine D2 and D3 receptors, alongside antagonist activity at α2-adrenergic receptors.[1][2] The metabolism of piribedil is a critical aspect of its pharmacology, influencing its efficacy and safety profile. This technical guide focuses on a specific metabolite, Piribedil N-oxide, providing a comprehensive overview of its discovery, analytical detection, and pharmacological context. While this compound has been identified as a metabolite, it is generally considered to be formed in trace amounts and its contribution to the overall pharmacological effects of the parent drug is thought to be minimal.[3]

Quantitative Data

Comprehensive quantitative data directly comparing the metabolic stability and receptor affinity of Piribedil and its N-oxide metabolite is limited in publicly available literature. However, the following table summarizes the known receptor binding affinities for the parent compound, Piribedil, which serves as a crucial benchmark for understanding its pharmacological activity.

| Compound | Receptor Subtype | Affinity (Ki) | Receptor Type |

| Piribedil | Dopamine D2 | ~130 nM | G-protein coupled receptor |

| Piribedil | Dopamine D3 | ~24 nM | G-protein coupled receptor |

| Piribedil | α2A-Adrenergic | ~79 nM | G-protein coupled receptor |

| Piribedil | α2C-Adrenergic | ~63 nM | G-protein coupled receptor |

Experimental Protocols

In Vitro Metabolism of Piribedil using Rat Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of Piribedil and identifying its metabolites, including this compound, using rat liver microsomes.

Materials:

-

Piribedil

-

Rat liver microsomes (commercially available)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for analytical quantification

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.

-

Pre-incubation: Pre-incubate the microsome-buffer mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add Piribedil (final concentration typically 1-10 µM) to the pre-incubated mixture.

-

Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining Piribedil and identify the formation of metabolites like this compound.

Analytical Detection of Piribedil and this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of Piribedil and its N-oxide metabolite in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column.

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate Piribedil and this compound from endogenous matrix components.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Piribedil: Precursor ion (m/z) → Product ion (m/z) (Specific transitions to be determined empirically)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Specific transitions to be determined empirically)

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

-

Protein Precipitation: For plasma or microsomal incubation samples, add 3 volumes of cold acetonitrile containing an internal standard, vortex, and centrifuge.

-

Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, an appropriate SPE method can be developed to clean up and concentrate the analytes.

Visualizations

Experimental Workflow for Metabolite Identification

References

- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinal dopaminergic receptor affinity and ocular pharmacokinetic profile of piribedil - PubMed [pubmed.ncbi.nlm.nih.gov]

Piribedil N-Oxide: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piribedil N-Oxide, a primary metabolite of the dopamine (B1211576) agonist Piribedil. Understanding the solubility of this compound is critical for in vitro experimental design, analytical method development, and pharmacokinetic studies. This document summarizes known quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the metabolic context of this compound.

Core Solubility Data

The solubility of this compound has been characterized in both aqueous and organic solvents. The following table summarizes the available quantitative and qualitative data for easy comparison.

| Solvent System | Type | Solubility | Reference |

| Ethanol | Organic | ~ 5 mg/mL | [1][2] |

| PBS (pH 7.2) | Aqueous Buffer | ~ 1 mg/mL | [1][2] |

| Dimethylformamide (DMF) | Organic | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Organic | Slightly Soluble |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively published, a generalized methodology based on the widely accepted shake-flask method can be applied. This method is considered the gold standard for determining equilibrium solubility.

General Shake-Flask Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV detector set to λmax of ~240 nm is appropriate for this compound)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved solid, centrifuge the samples and/or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of solubility.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution based on the calibration curve and the dilution factor.

-

The following diagram outlines the general workflow for this experimental protocol.

Metabolic Pathway of Piribedil

This compound is a metabolite of the parent drug Piribedil. The metabolic conversion primarily occurs in the liver and involves N-oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring. Understanding this relationship is important for interpreting pharmacokinetic and pharmacodynamic data.

The following diagram illustrates the metabolic conversion of Piribedil to this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Piribedil N-Oxide in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Piribedil N-Oxide, a metabolite of the dopamine (B1211576) agonist Piribedil, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and drug metabolism research involving this compound.

Introduction

Piribedil is a non-ergot dopamine agonist used in the treatment of Parkinson's disease. Its metabolism involves the formation of several metabolites, including this compound[1]. Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile and metabolic fate of Piribedil. LC-MS/MS offers the high sensitivity and selectivity required for the determination of drug metabolites in complex biological matrices. This application note provides a comprehensive protocol for the quantification of this compound in human plasma, adapted from established methods for the parent drug, Piribedil[2][3][4][5]. Special consideration is given to the potential instability of N-oxide metabolites during sample handling and analysis.

Experimental

Materials and Reagents

-

This compound reference standard

-

Piribedil-d8 (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma (K2EDTA)

-

Ultrapure Water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu LC-30AD)

-

Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8060)

-

Analytical Column: C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini)

Standard Solutions

Stock solutions of this compound and the internal standard (Piribedil-d8) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Piribedil-d8).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

It is crucial to minimize the exposure of N-oxide metabolites to certain conditions that may cause their degradation. Acetonitrile is often a better choice than methanol for protein precipitation of N-oxides to reduce the risk of conversion to the parent drug, especially in hemolyzed samples.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Gradient | 25% B to 95% B over 3 min, hold at 95% B for 1 min, return to 25% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 350°C |

| Desolvation Temperature | 500°C |

| Nebulizer Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

MRM Transitions

The following MRM transitions are proposed for this compound and the internal standard. The molecular weight of this compound is 314.3 g/mol . The precursor ion will be [M+H]+. The product ion is predicted based on the fragmentation of Piribedil, where a common fragment is m/z 135.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 315.1 | 135.1 | 100 | -25 |

| Piribedil-d8 (IS) | 307.2 | 135.1 | 100 | -25 |

Results and Discussion

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be minimal and consistent |

| Stability | Bench-top, freeze-thaw, and long-term stability should be established |

Example Quantitative Data for Piribedil (for reference)

The following table summarizes typical quantitative data obtained for the analysis of Piribedil, which can serve as a benchmark for the validation of the this compound method.

| Parameter | Piribedil |

| Linearity Range | 3.4 - 5952 pg/mL |

| Intra-day Precision (%RSD) | 2.45 - 9.94% |

| Inter-day Precision (%RSD) | 2.14 - 5.47% |

| Intra-day Accuracy (%) | 92.78 - 99.97% |

| Inter-day Accuracy (%) | 95.73 - 101.99% |

| Recovery (%) | ~97% |

Workflow and Pathway Diagrams

Caption: A schematic of the sample preparation workflow.

Caption: Simplified metabolic pathway of Piribedil.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, adapted from well-established methods for the parent drug, offers high sensitivity and throughput. The provided experimental details, including sample preparation, chromatographic conditions, and mass spectrometric parameters, serve as a comprehensive guide for researchers in the fields of pharmacology and drug metabolism. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Piribedil N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil, a non-ergot dopamine (B1211576) agonist, is primarily used in the treatment of Parkinson's disease. Its metabolism in vivo leads to the formation of several metabolites, including Piribedil N-Oxide. The characterization and quantification of such metabolites are crucial for understanding the drug's pharmacokinetic profile and overall disposition. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of this compound in complex biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Chemical Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Piribedil | C₁₆H₁₈N₄O₂ | 298.35 |

| This compound | C₁₆H₁₈N₄O₃ | 314.34[1][2] |

Metabolic Pathway of Piribedil

Piribedil undergoes several metabolic transformations, including N-oxidation. The metabolic pathway leading to the formation of this compound is illustrated below. Other significant metabolites include a catechol and a p-hydroxylated derivative.

Metabolic conversion of Piribedil to this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is designed for the extraction of Piribedil and its metabolites from human plasma.

Materials:

-

Human plasma

-

Piribedil and this compound reference standards

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (see LC-HRMS conditions below). Vortex and transfer to an autosampler vial.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

HRMS Conditions (Illustrative for an Orbitrap instrument):

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320°C |

| Sheath Gas Flow Rate | 40 arbitrary units |

| Auxiliary Gas Flow Rate | 10 arbitrary units |

| Full Scan Resolution | 70,000 |

| Full Scan Range | m/z 100-1000 |

| dd-MS² Resolution | 17,500 |

| Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |

Experimental Workflow

Workflow for the analysis of this compound.

Data Presentation

High-Resolution Mass Spectrometry Data (Illustrative)

The following table summarizes the expected high-resolution mass spectrometry data for Piribedil and this compound. The characteristic fragmentation of N-oxides often involves the neutral loss of an oxygen atom (-16 Da).

| Analyte | Retention Time (min) | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) | Major Fragment Ions (m/z) |

| Piribedil | 5.2 | 299.1557 | 299.1555 | < 1 | 177.0920, 135.0440 |

| This compound | 4.8 | 315.1506 | 315.1504 | < 1 | 299.1555 ([M+H-O]⁺), 177.0920 |

Quantitative Analysis Performance (Illustrative)

The following table presents typical performance characteristics for a quantitative LC-HRMS method for this compound.

| Parameter | Value |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Matrix Effect | < 15% |

| Recovery | > 85% |

Discussion

The protocols outlined in this document provide a robust framework for the sensitive and selective analysis of this compound using LC-HRMS. The high resolving power of the mass spectrometer allows for the accurate mass measurement of the parent ion and its fragments, ensuring confident identification.

A key diagnostic feature for the identification of this compound is the observation of a fragment ion corresponding to the loss of an oxygen atom, which leads to the formation of the protonated Piribedil molecule ([M+H-O]⁺). This in-source fragmentation or collision-induced dissociation behavior is characteristic of N-oxides.

The provided SPE protocol offers efficient clean-up of plasma samples, reducing matrix effects and improving the overall performance of the assay. The chromatographic conditions are optimized to achieve good separation of Piribedil and its N-oxide metabolite from endogenous interferences.

For quantitative applications, the use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response. The illustrative performance characteristics demonstrate the expected sensitivity, linearity, precision, and accuracy of a validated LC-HRMS method for this compound.

Conclusion

These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in the analysis of Piribedil and its metabolites. The detailed methodologies and expected data will facilitate the development and validation of robust LC-HRMS assays for the characterization and quantification of this compound in various biological matrices, thereby supporting drug metabolism and pharmacokinetic studies.

References

Application Note: Synthesis of Piribedil N-Oxide Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of Piribedil N-oxide, a primary metabolite of the dopamine (B1211576) agonist Piribedil. The synthesis involves the direct oxidation of Piribedil using meta-chloroperoxybenzoic acid (m-CPBA). This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the N-oxide standard, which is crucial for metabolism, pharmacokinetic, and toxicology studies in drug development.

Introduction

Piribedil is a non-ergot dopamine agonist and alpha-2 adrenergic antagonist used in the treatment of Parkinson's disease and other circulatory disorders. The metabolic fate of Piribedil in vivo includes the formation of several metabolites, with this compound being a significant product of its biotransformation. To accurately quantify this metabolite in biological matrices and to study its pharmacological and toxicological profile, a pure analytical standard of this compound is essential. This protocol describes a reliable method for the synthesis of this compound from its parent drug, Piribedil. The reaction proceeds via the oxidation of the tertiary amine in the piperazine (B1678402) ring.

Chemical Reaction

The synthesis of this compound is achieved through the oxidation of the more nucleophilic nitrogen atom of the piperazine ring in Piribedil.

Caption: Synthesis of this compound from Piribedil.

Experimental Protocol

Materials:

-

Piribedil (C₁₆H₁₈N₄O₂, MW: 298.34 g/mol )

-

meta-Chloroperoxybenzoic acid (m-CPBA, C₇H₅ClO₃, MW: 172.57 g/mol , ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Piribedil (1.0 g, 3.35 mmol) in anhydrous dichloromethane (30 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

-

Addition of Oxidant: To the cooled and stirring solution, add m-CPBA (approximately 0.82 g of 77% purity, which is ~1.1 equivalents) portion-wise over 20 minutes. Ensure the internal temperature is maintained below 5°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by TLC (eluent: DCM/MeOH, 95:5). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the excess m-CPBA by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate and methanol to afford this compound as a solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| Piribedil | 1.0 g (3.35 mmol) |

| m-CPBA (77%) | 0.82 g (~3.69 mmol, 1.1 eq) |

| Reaction Conditions | |

| Solvent | Dichloromethane (30 mL) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| Theoretical Yield | 1.05 g |

| Experimental Results | |

| Isolated Yield | ~0.84 g (~80%) |

| Purity (by HPLC) | ≥95% |

| Analytical Data | |

| Molecular Formula | C₁₆H₁₈N₄O₃ |

| Molecular Weight | 314.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not determined |

| Solubility | Soluble in Methanol, slightly soluble in Ethanol, DMF, and DMSO.[1] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer can be used.[2][3] The retention time of the product should be distinct from that of the starting material, Piribedil.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 315.14).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of this compound. The chemical shifts of the protons adjacent to the N-oxide will be shifted downfield compared to the parent Piribedil.

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be explosive when impure or subjected to shock or heat. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound. The described method is suitable for producing a high-purity analytical standard necessary for various stages of drug development and research. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes: In Vivo Microdialysis for the Study of Piribedil and its Metabolite, Piribedil N-Oxide, in the Brain

Introduction

Piribedil (B1678447) is a non-ergot dopamine (B1211576) agonist with affinity for D2 and D3 dopamine receptors, and antagonist properties at α2-adrenergic receptors.[1] It is utilized in the treatment of Parkinson's disease, where it helps alleviate motor symptoms by stimulating dopamine receptors in the brain.[2] The metabolism of Piribedil leads to the formation of several metabolites, including Piribedil N-Oxide.[2] Understanding the brain pharmacokinetics of Piribedil and its metabolites is crucial for elucidating their contribution to the drug's overall therapeutic and side-effect profile.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely-moving animals.[3] This methodology allows for the quantification of endogenous neurotransmitters and exogenous compounds, such as drugs and their metabolites, at the site of action. These application notes provide a comprehensive protocol for the use of in vivo microdialysis to monitor the concentrations of Piribedil and this compound in the rat brain.

It is important to note that studies have indicated that this compound is detectable only in trace amounts in the rat brain, even at high intraperitoneal doses of the parent drug.[2] This suggests that the metabolites may not significantly contribute to the central dopaminergic effects of Piribedil. Consequently, a highly sensitive analytical method is required for the detection and quantification of this compound in brain dialysates.

Principle of the Method

A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region (e.g., the striatum). The probe is perfused with a physiological solution, such as artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate. Small molecules present in the extracellular fluid, including Piribedil and this compound, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed using a highly sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the analytes of interest.

Piribedil Signaling Pathway

Piribedil primarily exerts its effects by acting as an agonist at D2 and D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that are linked to the inhibitory G-protein, Gαi/o. Activation of these receptors by Piribedil leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates the activity of numerous downstream proteins, influencing neuronal excitability and neurotransmitter release.

Caption: Piribedil signaling pathway via D2/D3 receptors.

Experimental Data

Quantitative data for this compound in brain microdialysates is limited due to its low concentration. The following table summarizes representative pharmacokinetic data for the parent drug, Piribedil, in the rat brain, and the qualitative findings for its N-Oxide metabolite.

| Analyte | Matrix | Administration Route & Dose | Cmax | Tmax | Reference |

| Piribedil | Brain Tissue | Intravenous (IV) | ~1500 ng/g | 5 min | |

| Piribedil | Brain Tissue | Intranasal (Suspension) | ~500 ng/g | 30 min | |

| This compound | Brain Tissue | Intraperitoneal (IP) Piribedil (60 mg/kg) | Trace Amounts | - |

Detailed Experimental Protocols

This section outlines a comprehensive protocol for conducting an in vivo microdialysis study to measure Piribedil and this compound in the rat striatum.

Experimental Workflow

The overall workflow involves several key stages, from the surgical preparation of the animal to the final analysis of the collected brain dialysate.

Caption: Workflow for in vivo microdialysis of Piribedil.

Protocol 1: Stereotaxic Surgery and Microdialysis

1. Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., Isoflurane or Ketamine/Xylazine mixture)

-

Stereotaxic frame

-

Guide cannula (e.g., CMA 12)

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO)

-

Dental cement

-

Bone screws

-

Microdialysis pump and swivels

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4. Filter-sterilize before use.

-

Piribedil solution for administration

2. Surgical Procedure (Guide Cannula Implantation)

-

Anesthetize the rat and securely mount it in the stereotaxic frame.

-

Shave the scalp and sterilize the area with an appropriate antiseptic.

-

Make a midline incision to expose the skull.

-

Drill a small burr hole over the target brain region. For the striatum, typical coordinates are: AP: +1.0 mm, ML: ±2.5 mm from Bregma; DV: -3.0 mm from the skull surface. These should be optimized based on a stereotaxic atlas.

-

Implant 2-3 bone screws into the skull to serve as anchors.

-

Slowly lower the guide cannula to the target DV coordinate.

-

Secure the cannula to the skull and screws using dental cement.

-

Insert a dummy cannula to keep the guide patent.

-

Provide post-operative care, including analgesics, and allow the animal to recover for 5-7 days.

3. Microdialysis Procedure

-

On the day of the experiment, place the rat in a freely moving animal cage system.

-

Gently remove the dummy cannula and insert the microdialysis probe through the guide.

-

Connect the probe to the microdialysis pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.

-

Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

-

Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into collection vials, kept on ice or in a refrigerated fraction collector.

-

Administer Piribedil via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for the desired duration (e.g., 4-6 hours).

-